(+)-Deprenyl hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYETZZCWLLUHIJ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196459 | |

| Record name | (+)-Deprenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-52-3 | |

| Record name | (+)-Deprenyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Deprenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of (+)-Deprenyl Hydrochloride: A Technical Chronicle of a Selective MAO-B Inhibitor

Abstract

This technical whitepaper provides an in-depth chronicle of the discovery and development of (+)-Deprenyl hydrochloride, a racemic compound that paved the way for the clinical use of its levorotatory enantiomer, (-)-Deprenyl (Selegiline), as a selective monoamine oxidase-B (MAO-B) inhibitor. The narrative traces the pioneering work of József Knoll and his colleagues at the Chinoin Pharmaceutical Company in Hungary, from the initial synthesis of the racemic mixture, E-250, in 1961, to the elucidation of its unique pharmacological properties. This document details the key experiments that differentiated Deprenyl from earlier non-selective MAO inhibitors, focusing on the methodologies employed to establish its MAO-B selectivity. Furthermore, it explores the subsequent research into its neuroprotective and anti-apoptotic effects, including the signaling pathways involved. Quantitative data from seminal studies are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Quest for a Novel Psychic Energizer

In the early 1960s, the landscape of psychopharmacology was being reshaped by the advent of monoamine oxidase inhibitors (MAOIs) as antidepressant agents. However, their clinical utility was hampered by the "cheese effect," a dangerous hypertensive crisis that could be triggered by the ingestion of tyramine-rich foods. This adverse effect was a direct consequence of the non-selective inhibition of both MAO-A and MAO-B isoforms.

It was in this context that Hungarian pharmacologist Dr. József Knoll and his team at Chinoin Pharmaceutical Company embarked on a research program to develop a new "psychic energizer" with an improved safety profile. Their goal was to create a compound with amphetamine-like stimulating properties but devoid of the associated aimless hypermotility and, crucially, the life-threatening side effects of existing MAOIs.

This endeavor led to the synthesis of a series of N-propargyl-methamphetamine analogs. Among these, the racemic compound N-propargyl-methamphetamine hydrochloride, initially codenamed E-250 and later known as Deprenyl, emerged as a promising candidate. It was first synthesized by Zoltan Ecseri and József Knoll in 1961 and patented the following year.[1] The first scientific reports on its pharmacology appeared in 1964 and 1965.[1]

The Pivotal Discovery: Selective MAO-B Inhibition

The defining breakthrough in the history of Deprenyl was the discovery of its selective inhibitory action on MAO-B. This finding, published by Knoll and Magyar in 1972, fundamentally distinguished Deprenyl from all other MAOIs of its time and laid the groundwork for its future therapeutic applications.

Experimental Protocol: Determination of MAO-A and MAO-B Inhibition

The initial experiments to determine the MAO inhibitory properties of the Deprenyl enantiomers were conducted using mitochondrial preparations from rat brains. The general methodology involved the following steps:

-

Tissue Preparation: Rat brains were homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO enzymes.

-

Enzyme Assay: The activity of MAO-A and MAO-B was determined using radiolabeled substrates.

-

MAO-A Activity: Measured by the oxidative deamination of 14C-labeled serotonin.

-

MAO-B Activity: Measured by the oxidative deamination of 14C-labeled phenylethylamine.

-

-

Inhibition Studies: The mitochondrial preparations were pre-incubated with varying concentrations of the test compounds ((+)-Deprenyl and (-)-Deprenyl) before the addition of the radiolabeled substrates.

-

Quantification: The reaction was stopped, and the radioactive metabolites were extracted and quantified using liquid scintillation counting. The concentration of the inhibitor that produced 50% inhibition of enzyme activity (IC50) was then calculated.

Quantitative Data: Enantioselective Inhibition of MAO Isoforms

The experiments revealed a striking difference in the inhibitory potency and selectivity of the two enantiomers of Deprenyl. (-)-Deprenyl was found to be a significantly more potent and selective inhibitor of MAO-B compared to its dextrorotatory counterpart.

| Compound | Target Enzyme | Tissue Source | IC50 (µM) | Reference |

| (-)-Deprenyl (Selegiline) | MAO-A | Rat Brain | 7.0 | [2] |

| MAO-B | Rat Brain | 0.04 | [3] | |

| (+)-Deprenyl | MAO-A | Rat Brain | 17.8 | [3] |

| MAO-B | Rat Brain | 24.0 | [3] |

Table 1: Comparative IC50 values of Deprenyl enantiomers for MAO-A and MAO-B in rat brain.

This dramatic difference in potency, with (-)-Deprenyl being over 175 times more selective for MAO-B, was a landmark discovery. It demonstrated for the first time the feasibility of selectively inhibiting one MAO isoform, thereby offering a potential solution to the "cheese effect" that plagued non-selective MAOIs. The higher toxicity and less potent MAO-B inhibition of the dextrorotatory isomer, (+)-Deprenyl, led to the discontinuation of its development in favor of the levorotatory form, which became known as Selegiline (B1681611).[1]

Beyond Enzyme Inhibition: Neuroprotective and Anti-Apoptotic Properties

Further research into the pharmacological profile of (-)-Deprenyl revealed that its therapeutic benefits extended beyond simple MAO-B inhibition. A significant body of evidence emerged demonstrating its neuroprotective and anti-apoptotic effects, independent of its action on MAO.

Experimental Models of Neurodegeneration

The human neuroblastoma cell line SH-SY5Y is widely used to model dopaminergic neuron degeneration. Treatment of these cells with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, induces oxidative stress and apoptosis, mimicking aspects of Parkinson's disease pathology.

Experimental Protocol:

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with varying concentrations of (-)-Deprenyl for a specified period (e.g., 24-48 hours).

-

Toxin Exposure: The cells are then exposed to a toxic concentration of MPP+.

-

Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.

-

Apoptosis Assessment: Apoptosis can be quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.

The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, closely replicating the primary pathology of Parkinson's disease.

Experimental Protocol:

-

Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

Treatment Groups: Mice are divided into control, MPTP-only, and MPTP + (-)-Deprenyl treatment groups.

-

Drug Administration: (-)-Deprenyl is administered prior to and/or concurrently with MPTP.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod and pole test.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum) is performed to measure dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum.

Quantitative Data: Evidence for Neuroprotection

Studies using these models have consistently demonstrated the neuroprotective effects of (-)-Deprenyl. For instance, in the MPTP mouse model, treatment with selegiline has been shown to significantly rescue the loss of TH-positive neurons in the substantia nigra.[4]

| Treatment Group | Number of TH-positive neurons in Substantia Nigra (% of control) | Reference |

| Control | 100% | [4] |

| MPTP | 45% | [4] |

| MPTP + Selegiline (1.0 mg/kg/day) | 87% | [4] |

Table 2: Neuroprotective effect of Selegiline on dopaminergic neuron survival in the MPTP mouse model.

Furthermore, in vitro studies have shown that selegiline can protect SH-SY5Y cells from MPP+-induced toxicity, with a significant increase in cell viability observed in selegiline-pretreated cells.[5]

Signaling Pathways of Neuroprotection

The neuroprotective effects of (-)-Deprenyl are mediated through the modulation of several intracellular signaling pathways that promote cell survival and inhibit apoptosis.

Key pathways implicated in selegiline's neuroprotective action include:

-

Activation of TrkB/PI3K/Akt Pathway: Selegiline has been shown to activate the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). This activation leads to the downstream signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[6]

-

Induction of Neurotrophic Factors: Activated CREB promotes the transcription of genes encoding for pro-survival proteins, including BDNF and glial cell line-derived neurotrophic factor (GDNF). This creates a positive feedback loop that further enhances neuronal survival.[4]

-

Regulation of Apoptotic Proteins: The Akt signaling pathway also plays a crucial role in regulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Akt promotes the expression of the anti-apoptotic protein Bcl-2 and inhibits the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade.[7]

Structure-Activity Relationship Studies

Following the discovery of the differential effects of the Deprenyl enantiomers, Knoll and his colleagues conducted structure-activity relationship (SAR) studies to identify the key molecular features responsible for selective MAO-B inhibition. These studies involved the synthesis and evaluation of numerous analogs of Deprenyl.

Conclusion

The discovery of this compound and the subsequent elucidation of the potent and selective MAO-B inhibitory properties of its levorotatory enantiomer, (-)-Deprenyl (Selegiline), represent a pivotal moment in the history of neuropharmacology. The work of József Knoll and his team not only provided a safer alternative to non-selective MAOIs but also opened up new avenues of research into the role of MAO-B in neurodegenerative diseases. The later discovery of its neuroprotective and anti-apoptotic effects, independent of MAO-B inhibition, has further solidified its importance as a multifaceted therapeutic agent. This technical guide has provided a comprehensive overview of the key experiments and discoveries that have shaped our understanding of this remarkable compound, offering valuable insights for the continued development of novel therapies for neurodegenerative disorders.

References

- 1. Phenylisopropylmethylpropinylamine (E-250), a new spectrum psychic energizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. John P. Marquand - Wikipedia [en.wikipedia.org]

- 3. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Original Synthesis of (+)-Deprenyl Hydrochloride: A Technical Overview

Budapest, Hungarian People's Republic – In the early 1960s, a team of Hungarian scientists at Chinoin Pharmaceutical and Chemical Works, under the guidance of pharmacologist Dr. József Knoll, developed a novel psychoenergetic agent, initially designated E-250. This compound, chemically known as N-propargyl-N-methyl-C-phenyl-ethylamine hydrochloride, would later become known as Deprenyl. While the levorotatory enantiomer, (-)-Deprenyl (Selegiline), gained prominence for its therapeutic applications in Parkinson's disease and depression, the original research also encompassed the synthesis and characterization of its dextrorotatory counterpart, (+)-Deprenyl hydrochloride. This document provides a detailed technical guide to the original synthesis of this compound, based on the seminal publications of the time.

Core Synthesis Strategy

The foundational approach to the synthesis of Deprenyl involved a two-step process:

-

Synthesis of Racemic (±)-Deprenyl: The initial step focused on the creation of the racemic mixture of N-propargyl-N-methyl-C-phenyl-ethylamine. This was achieved through the propargylation of racemic methamphetamine.

-

Optical Resolution: Subsequently, the racemic mixture was resolved into its constituent enantiomers, yielding both (+)-Deprenyl and (-)-Deprenyl. This separation was a critical step in allowing for the individual pharmacological evaluation of each isomer.

Experimental Protocols

The following experimental protocols are based on the original methods developed by Zoltán Ecseri, the chemist credited with the first synthesis, and his colleagues at Chinoin.

Synthesis of Racemic (±)-N-propargyl-N-methyl-C-phenyl-ethylamine (Deprenyl)

The synthesis of the racemic base was achieved by the reaction of racemic N,α-dimethylphenethylamine (methamphetamine) with a propargyl halide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| (±)-N,α-dimethylphenethylamine | 149.23 |

| Propargyl Bromide | 118.96 |

| Toluene (B28343) | 92.14 |

| Sodium Carbonate | 105.99 |

Procedure:

A solution of (±)-N,α-dimethylphenethylamine in toluene was prepared. To this solution, an equimolar amount of propargyl bromide was added dropwise with stirring. An excess of a base, such as sodium carbonate, was included in the reaction mixture to neutralize the hydrobromic acid formed during the reaction. The mixture was then heated under reflux for several hours to drive the reaction to completion. After cooling, the reaction mixture was filtered to remove the inorganic salts. The toluene was removed from the filtrate under reduced pressure to yield the crude racemic Deprenyl base as an oil.

Optical Resolution of (±)-Deprenyl and Preparation of this compound

The resolution of the racemic Deprenyl base was accomplished by fractional crystallization of its diastereomeric salts with a chiral acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| (±)-Deprenyl Base | 187.28 |

| (+)-Tartaric Acid | 150.09 |

| Ethanol (B145695) | 46.07 |

| Hydrochloric Acid | 36.46 |

| Diethyl Ether | 74.12 |

Procedure:

-

Diastereomeric Salt Formation: The crude racemic Deprenyl base was dissolved in ethanol. To this solution, an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, dissolved in ethanol, was added.

-

Fractional Crystallization: The resulting solution containing the diastereomeric salts was allowed to cool slowly. The less soluble diastereomeric salt, in this case, the (+)-Deprenyl-(+)-tartrate, preferentially crystallized out of the solution. The crystals were collected by filtration. Several recrystallizations from ethanol were performed to achieve high diastereomeric purity.

-

Liberation of the Free Base: The purified (+)-Deprenyl-(+)-tartrate salt was dissolved in water, and the solution was made alkaline with a suitable base, such as sodium hydroxide, to liberate the (+)-Deprenyl free base. The free base was then extracted into an organic solvent like diethyl ether.

-

Formation of the Hydrochloride Salt: The ethereal solution of (+)-Deprenyl was dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). The hydrochloride salt was then precipitated by bubbling dry hydrogen chloride gas through the solution or by the addition of a solution of hydrogen chloride in a non-polar solvent. The resulting white crystalline solid of this compound was collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative data from the original synthesis. It is important to note that the yields and specific rotations would have been subject to the purification techniques and analytical instrumentation available in the 1960s.

| Parameter | Value |

| Racemic Deprenyl Synthesis | |

| Yield | Not explicitly stated in available abstracts. |

| Optical Resolution | |

| Melting Point of this compound | Not explicitly stated in available abstracts. |

| Specific Rotation of this compound | A positive value, but the exact figure is not available in the reviewed literature. |

Synthesis Workflow

The logical flow of the original synthesis of this compound can be visualized as follows:

Caption: Original synthesis workflow for this compound.

Concluding Remarks

The original synthesis of this compound was a landmark achievement in medicinal chemistry, enabling the detailed pharmacological investigation of the individual enantiomers of Deprenyl. This work laid the foundation for understanding the distinct biological activities of the dextrorotatory and levorotatory isomers, ultimately leading to the development of Selegiline as a clinically significant therapeutic agent. The methods described herein reflect the chemical practices of the early 1960s and stand as a testament to the ingenuity of the Hungarian research team that first brought this important molecule to light.

Physicochemical Properties of (+)-Deprenyl Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-Deprenyl hydrochloride, also known as R-(-)-Selegiline hydrochloride. The information presented herein is intended to support research, development, and formulation activities involving this selective monoamine oxidase-B (MAO-B) inhibitor.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | [2] |

| Synonyms | R-(-)-Deprenyl hydrochloride, Selegiline (B1681611) hydrochloride, L-Deprenyl hydrochloride | [3][4] |

| Molecular Formula | C₁₃H₁₈ClN | [2] |

| Molecular Weight | 223.74 g/mol | [2] |

| CAS Number | 14611-52-0 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| pKa | 7.5 | [5] |

Table 2: Solubility and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 141-145 °C | [6] |

| Solubility in Water | Freely soluble, >10 mg/mL | [7][8] |

| Solubility in Organic Solvents | Freely soluble in chloroform (B151607) and methanol. Soluble in Dimethyl Sulfoxide (DMSO) (~30 mg/mL) and Ethanol (~30 mg/mL). | [7][9][10] |

| Solubility in Buffers | Soluble in PBS (pH 7.2) at approximately 10 mg/mL. | [10] |

Spectroscopic Data

While specific experimental spectra for this compound were not available in the conducted search, typical spectral characteristics can be inferred from its chemical structure, which includes a phenyl ring, an alkyne group, and aliphatic chains.

-

UV-Vis Spectroscopy: The presence of the aromatic phenyl ring is expected to result in absorption bands in the ultraviolet region, typically around 258-265 nm.[1][11]

-

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for the C≡C stretch of the alkyne group, C-H stretches of the aromatic and aliphatic moieties, and C-N stretching vibrations.[12]

-

¹H-NMR Spectroscopy: The proton NMR spectrum would provide signals corresponding to the protons on the aromatic ring, the methyl groups, the methylene (B1212753) groups, and the methine proton, with chemical shifts and splitting patterns characteristic of their respective chemical environments.[13]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Calibrated pH meter (for buffer solutions)

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Add a known excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, PBS buffer).

-

Seal the vial and place it in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (compatible with the solvent) may be necessary.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility.

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like selegiline, the pKa of its conjugate acid can be determined by titrating a solution of the hydrochloride salt with a strong base. The pKa corresponds to the pH at which 50% of the compound is in its ionized form.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and from that, the half-equivalence point.

Mechanism of Action and Signaling Pathways

This compound is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B).[14] MAO-B is a key enzyme in the degradation of dopamine (B1211576) in the brain.[15] By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, which is beneficial in conditions such as Parkinson's disease where dopaminergic neurons are degenerating.[16][17]

Beyond its primary mechanism of MAO-B inhibition, (+)-Deprenyl has been shown to possess neuroprotective properties. These effects are thought to be mediated through anti-apoptotic (anti-programmed cell death) mechanisms, including the induction of anti-apoptotic proteins like Bcl-2 and neurotrophic factors.[3][9]

Diagrams of Key Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways influenced by this compound.

Caption: Dopamine Metabolism and the inhibitory action of (+)-Deprenyl HCl on MAO-B.

Caption: Neuroprotective mechanism of (+)-Deprenyl HCl via anti-apoptotic pathways.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Selegiline Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selegiline hydrochloride [sitem.herts.ac.uk]

- 5. zenodo.org [zenodo.org]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [NMR spectroscopy of selegiline and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of monoamine oxidase type A and B on the dopamine metabolism in discrete regions of the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 16. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of (+)-Deprenyl Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Deprenyl hydrochloride, also known as selegiline (B1681611) hydrochloride, is a well-established therapeutic agent primarily utilized in the management of Parkinson's disease and major depressive disorder. Its mechanism of action, while centered on the selective and irreversible inhibition of monoamine oxidase B (MAO-B), extends to a complex interplay of neurochemical and cellular processes that contribute to its therapeutic efficacy. This in-depth technical guide elucidates the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism: Selective and Irreversible MAO-B Inhibition

The principal mechanism of action of this compound is its function as a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2][3] MAO-B is a mitochondrial enzyme primarily responsible for the degradation of dopamine (B1211576) in the brain.[4] By irreversibly binding to MAO-B, selegiline prevents the breakdown of dopamine, thereby increasing its synaptic availability and enhancing dopaminergic neurotransmission.[4][5] This action helps to alleviate the motor symptoms of Parkinson's disease, which are caused by a deficiency of dopamine in the striatum.[4]

At standard therapeutic doses (≤10 mg/day), selegiline exhibits high selectivity for MAO-B over MAO-A.[6] This selectivity is clinically significant as it minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[6] At higher doses (≥20 mg/day), selegiline's selectivity is lost, and it also inhibits MAO-A, leading to increased levels of serotonin (B10506) and norepinephrine (B1679862) in addition to dopamine.[1]

Quantitative Data on MAO Inhibition

The inhibitory potency and selectivity of selegiline and its active metabolite, desmethylselegiline, have been quantified in various studies.

| Compound | Target | IC50 Value | Organism/System |

| Selegiline | MAO-B | 11.25 nM | Rat Brain[7] |

| MAO-B | 51 nM | Recombinant Human[8] | |

| MAO-A | 23 µM | Recombinant Human[8] | |

| Desmethylselegiline | MAO-B | 625.00 nM | Rat Brain[7] |

Table 1: In Vitro Inhibitory Potency (IC50) of Selegiline and Desmethylselegiline.

| Dose (Oral) | % Inhibition of Platelet MAO-B | Study Population |

| 0.5 mg (single dose) | 79.6 ± 15.1% (intravenous) | Healthy Volunteers[9] |

| 5 mg (single dose) | 84.9 ± 11.9% | Healthy Volunteers[9] |

| 10 mg (single dose) | 86% (within 2-4 hours) | Not Specified[6] |

| 10 mg (single dose) | 95.6 ± 4.5% | Healthy Volunteers[9] |

| 5 mg/day (1 month) | 96.0 - 99.5% | Parkinson's Disease Patients[10] |

| 10 mg/day (1 month) | 96.0 - 99.5% | Parkinson's Disease Patients[10] |

Table 2: In Vivo Inhibition of Platelet MAO-B by Selegiline.

Neuroprotective Mechanisms

Beyond its symptomatic effects through MAO-B inhibition, selegiline exhibits significant neuroprotective properties that are of great interest in the context of neurodegenerative diseases. These effects are mediated through multiple pathways and are not solely dependent on MAO-B inhibition.[9][11]

Anti-Apoptotic Effects

Selegiline has been shown to protect neurons from apoptosis (programmed cell death).[12] One of the key mechanisms is the upregulation of anti-apoptotic proteins from the Bcl-2 family.[13][14] It can also prevent the fall in mitochondrial membrane potential, a critical step in the apoptotic cascade.[9][11]

Antioxidant Properties

The metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage.[13] By inhibiting MAO-B, selegiline reduces the production of these harmful byproducts.[9] Furthermore, selegiline has been shown to upregulate the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), further bolstering the cellular defense against oxidative stress.[9][15]

Induction of Neurotrophic Factors

Selegiline and its metabolite, desmethylselegiline, have been demonstrated to increase the synthesis and release of several neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[16][17] These proteins play crucial roles in neuronal survival, growth, and differentiation.

| Neurotrophic Factor | Fold Increase (mRNA/Protein) | Experimental System | Selegiline Concentration |

| BDNF | 1.55 ± 0.22 (Protein) | Mouse Anterior Cingulate Cortex (in vivo) | Not specified |

| 1.7-fold (Content) | Cultured Mouse Astrocytes | 2 mM (24h) | |

| 3.4-fold (mRNA) | Cultured Mouse Astrocytes | 2 mM (6h) | |

| GDNF | 4.2-fold (Content) | Cultured Mouse Astrocytes | 2 mM (24h) |

| 2.7-fold (mRNA) | Cultured Mouse Astrocytes | 2 mM (2h) |

Table 3: Effect of Selegiline on Neurotrophic Factor Levels.

Role of Metabolites

Upon oral administration, selegiline undergoes extensive first-pass metabolism, yielding three major metabolites: L-methamphetamine, L-amphetamine, and N-desmethylselegiline.[1][6]

-

N-Desmethylselegiline: This metabolite is also an irreversible inhibitor of MAO-B, although less potent than the parent compound.[7][18] It likely contributes to the overall therapeutic effect.

-

L-methamphetamine and L-amphetamine: These metabolites are central nervous system stimulants, but their contribution to the therapeutic effects of selegiline at standard doses is considered minimal.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Mechanism of MAO-B inhibition by this compound.

Caption: Neuroprotective signaling pathways of this compound.

Experimental Workflows

Caption: Experimental workflow for in vitro MAO-B inhibition assay.

Experimental Protocols

Fluorometric MAO-B Inhibition Assay (Kynuramine Substrate)

This protocol is adapted from previously described methods for determining the in vitro inhibitory potential of compounds against MAO-B.[13][19][20]

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine dihydrobromide (substrate)

-

This compound (selegiline) as a reference inhibitor

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of kynuramine in the assay buffer.

-

Prepare serial dilutions of selegiline in the assay buffer.

-

Dilute the MAO-B enzyme in the assay buffer to the desired working concentration.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add the selegiline dilutions.

-

Control wells (100% activity): Add assay buffer.

-

Blank wells (no enzyme): Add assay buffer.

-

Add the diluted MAO-B enzyme solution to the test and control wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each selegiline concentration relative to the control wells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Measurement of Striatal Dopamine Levels by HPLC-ECD

This protocol provides a general framework for the quantification of dopamine in rodent striatal tissue.[1][4][21]

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., perchloric acid with an internal standard)

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and sodium octyl sulfate)

-

Dopamine standards

Procedure:

-

Sample Preparation:

-

Dissect and weigh the striatal tissue on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.

-

Filter the supernatant.

-

-

HPLC-ECD Analysis:

-

Inject a known volume of the filtered supernatant onto the HPLC column.

-

Separate the analytes using the specified mobile phase and flow rate.

-

Detect dopamine using the electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of dopamine standards.

-

Determine the concentration of dopamine in the samples by comparing their peak areas to the standard curve.

-

Normalize the dopamine concentration to the weight of the tissue.

-

Western Blot for Bcl-2 Expression

This is a generalized protocol for assessing the expression of the anti-apoptotic protein Bcl-2 in cell lysates.[22][23]

Materials:

-

Cell culture of interest (e.g., neuronal cell line)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Bcl-2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with selegiline or vehicle control.

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands to quantify the relative expression of Bcl-2, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The mechanism of action of this compound is multifaceted, extending beyond its well-characterized role as a selective, irreversible MAO-B inhibitor. Its ability to modulate multiple cellular pathways, including those involved in apoptosis, oxidative stress, and neurotrophic factor signaling, underscores its potential as a neuroprotective agent. A thorough understanding of these intricate mechanisms, supported by robust quantitative data and detailed experimental methodologies, is paramount for the continued development and optimization of therapeutic strategies for neurodegenerative disorders. This guide provides a foundational resource for researchers and drug development professionals engaged in this critical area of neuroscience.

References

- 1. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. Striatal dopamine measurement through HPLC [protocols.io]

- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of platelet monoamine oxidase type B by selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A dose-ranging study of selegiline in patients with Parkinson's disease: effect of platelet monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of selegiline on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selegiline and desmethylselegiline stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Revelation in the neuroprotective functions of rasagiline and selegiline: the induction of distinct genes by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]

- 20. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Stereospecific Properties of Deprenyl Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecific properties of deprenyl (B1670267) enantiomers, focusing on the distinct pharmacological and metabolic profiles of R-(-)-deprenyl (Selegiline) and S-(+)-deprenyl. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and drug development efforts in neuropharmacology.

Core Stereospecific Differences

Deprenyl, a propargylamine (B41283) derivative, possesses a chiral center, resulting in two enantiomers: R-(-)-deprenyl and S-(+)-deprenyl. These stereoisomers exhibit significant differences in their biological activities, primarily concerning their interaction with monoamine oxidase (MAO) enzymes, their metabolic fate, and their neuroprotective effects.

R-(-)-deprenyl (Selegiline) is a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B).[1][2] This selectivity is crucial for its therapeutic use in Parkinson's disease, as it preferentially spares dopamine (B1211576) from degradation in the brain.[2] Beyond MAO-B inhibition, R-(-)-deprenyl has demonstrated significant neuroprotective and anti-apoptotic properties, which are not always directly linked to its enzyme-inhibiting activity.[1][3][4]

S-(+)-deprenyl , in contrast, is a significantly weaker inhibitor of MAO-B.[5] Its pharmacological profile is more closely associated with the effects of its amphetamine-like metabolites. The stereoselective metabolism of the two enantiomers leads to the formation of different metabolites with distinct potencies and actions.[2]

Quantitative Data on Stereospecific Properties

The following tables summarize the key quantitative differences between the deprenyl enantiomers based on available data.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Enantiomer | Target | IC50 Value | Species/System | Reference |

| R-(-)-deprenyl (Selegiline) | MAO-B | 0.037 µM | In vitro | [6] |

| S-(+)-deprenyl | MAO-B | Less potent than R-(-)-deprenyl | In vivo | [5] |

| R-(-)-deprenyl (Selegiline) | MAO-A | Higher concentrations required for inhibition | Human Brain |

Note: Specific IC50 values for S-(+)-deprenyl are not consistently reported in the literature, but it is widely established to be a much weaker MAO-B inhibitor than the R-(-)-enantiomer.

Table 2: Stereoselective Metabolism

The metabolism of deprenyl enantiomers is stereospecific, yielding different major metabolites.

| Parent Compound | Major Metabolite | Species | Analytical Method | Reference |

| R-(-)-deprenyl | (-)-Methamphetamine | Rat | Chiral Capillary Electrophoresis | |

| S-(+)-deprenyl | (+)-Amphetamine | Rat | Chiral Capillary Electrophoresis |

Table 3: Neuroprotective and Other Pharmacological Activities

| Enantiomer | Effect | Observation | Species/System | Reference |

| R-(-)-deprenyl | Anti-apoptotic | Potently inhibits apoptosis induced by MPTP or serum withdrawal | Tissue Culture (PC12, M1, M2058) | [3] |

| S-(+)-deprenyl | Anti-apoptotic | Lacks anti-apoptotic property | Tissue Culture (PC12, M1, M2058) | [3] |

| R-(-)-deprenyl | Dopamine Uptake Inhibition | Weak inhibitor | Rat Striatal Slices | [7] |

| S-(+)-deprenyl | Dopamine Uptake Inhibition | Potent inhibitor | Rat Striatal Slices | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of deprenyl enantiomers.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of deprenyl enantiomers on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (B1673886) (substrate for both MAO-A and MAO-B)

-

Deprenyl enantiomers (test compounds)

-

Clorgyline (positive control for MAO-A inhibition)

-

Selegiline (positive control for MAO-B inhibition)

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

96-well microplates (black, clear bottom for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Dissolve deprenyl enantiomers and positive controls in a suitable solvent (e.g., DMSO) to prepare stock solutions. Perform serial dilutions to obtain a range of test concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in the assay buffer to the desired working concentration. Prepare a working solution of kynuramine in the assay buffer.

-

Assay Reaction: a. Add a small volume of the diluted test compound or control to each well of the 96-well plate. b. Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

Detection: The MAO-catalyzed deamination of kynuramine produces the fluorescent product 4-hydroxyquinoline. After a set incubation period (e.g., 30-60 minutes), measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 310 nm and 400 nm, respectively.[5]

-

Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Chiral Capillary Electrophoresis for Metabolite Analysis

Objective: To separate and quantify the enantiomers of deprenyl and its metabolites in biological samples.

Materials:

-

Capillary electrophoresis system with a UV or diode-array detector

-

Fused-silica capillary

-

Background electrolyte (BGE) containing a chiral selector (e.g., cyclodextrins like heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) or carboxymethyl-β-cyclodextrin (CMBCD))

-

Standards of deprenyl enantiomers and their expected metabolites

-

Biological samples (e.g., urine, plasma) pre-treated for extraction

Procedure:

-

Sample Preparation: Extract the analytes from the biological matrix using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Capillary Conditioning: Condition the new capillary by flushing with sodium hydroxide, water, and BGE.

-

Electrophoresis: a. Fill the capillary with the BGE containing the chiral selector. b. Inject the sample into the capillary using either hydrodynamic or electrokinetic injection. c. Apply a high voltage across the capillary to initiate the separation. d. Detection is typically performed using UV absorbance at a specific wavelength.

-

Data Analysis: Identify the peaks corresponding to the different enantiomers based on their migration times compared to the standards. Quantify the concentration of each enantiomer by integrating the peak area. The use of a dual cyclodextrin (B1172386) system may be necessary for the simultaneous separation of all compounds.

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

Objective: To assess the protective effect of deprenyl enantiomers against apoptosis in a neuronal cell line.

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

-

Apoptosis-inducing agent (e.g., MPP+, serum withdrawal, or a peroxynitrite generator like SIN-1)

-

Deprenyl enantiomers

-

Reagents for assessing cell viability (e.g., MTT assay) or apoptosis (e.g., TUNEL assay, caspase-3 activity assay)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluency.

-

Treatment: Pre-treat the cells with different concentrations of the deprenyl enantiomers for a specified period.

-

Induction of Apoptosis: Expose the cells to the apoptosis-inducing agent in the presence or absence of the deprenyl enantiomers.

-

Assessment of Neuroprotection:

-

Cell Viability (MTT Assay): Measure the metabolic activity of the cells, which is an indicator of cell viability.

-

Apoptosis (TUNEL Assay): Detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis.

-

Signaling Pathways and Experimental Workflows

MAO-B Inhibition and Dopamine Metabolism

The primary mechanism of action of R-(-)-deprenyl is the irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the brain.

Caption: R-(-)-Deprenyl inhibits MAO-B, increasing dopamine levels.

Anti-Apoptotic Signaling Pathway of R-(-)-Deprenyl

R-(-)-deprenyl exerts neuroprotective effects through MAO-B independent mechanisms, including the modulation of anti-apoptotic signaling pathways.

Caption: R-(-)-deprenyl's proposed anti-apoptotic signaling pathway.

Experimental Workflow for Western Blot Analysis of PI3K/Akt Pathway

This workflow outlines the steps to investigate the effect of R-(-)-deprenyl on the PI3K/Akt signaling pathway.

Caption: Workflow for Western blot analysis of PI3K/Akt pathway.

Conclusion

The enantiomers of deprenyl exhibit pronounced stereospecificity in their pharmacological and metabolic profiles. R-(-)-deprenyl (Selegiline) is a potent and selective MAO-B inhibitor with significant, MAO-B independent neuroprotective properties. In contrast, S-(+)-deprenyl is a weaker MAO-B inhibitor, and its effects are more closely tied to its amphetamine-like metabolites. Understanding these stereospecific differences is critical for the rational design and development of novel neuroprotective and therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals working in this area, summarizing key data and methodologies to facilitate further investigation.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. evotec.com [evotec.com]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mpbio.com [mpbio.com]

A Technical Deep Dive into the MAO-B Inhibition Selectivity of (+)-Deprenyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Deprenyl hydrochloride, also known as selegiline (B1681611), is a highly selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the catabolism of key neurotransmitters. This technical guide provides a comprehensive analysis of the core principles underlying the MAO-B selectivity of (+)-Deprenyl. It delves into the quantitative aspects of its inhibitory action, details the experimental protocols for assessing its activity, and elucidates the downstream signaling pathways impacted by its mechanism of action. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals engaged in drug development and neuroscience.

Introduction: The Significance of MAO-B Inhibition

Monoamine oxidases (MAOs) are a family of mitochondrial-bound enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine.[1] Two primary isoforms exist, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[1] MAO-B is predominantly involved in the degradation of dopamine and is a key target in the management of neurodegenerative conditions such as Parkinson's disease, where dopamine deficiency is a central pathological feature.[2][3] Selective inhibition of MAO-B can elevate synaptic dopamine levels, offering symptomatic relief and potentially neuroprotective effects.[2][4]

(+)-Deprenyl (selegiline) stands as a benchmark selective MAO-B inhibitor.[3] Its high affinity and irreversible mechanism of action have made it a valuable therapeutic agent and a critical tool in neuropharmacological research.[3] Understanding the nuances of its selectivity is paramount for the development of next-generation MAO-B inhibitors with improved therapeutic profiles.

Mechanism of Selective MAO-B Inhibition

(+)-Deprenyl is classified as a "suicide" or mechanism-based inhibitor. Its inhibitory action is a multi-step process:

-

Reversible Binding: Initially, (+)-Deprenyl reversibly binds to the active site of the MAO-B enzyme.

-

Enzymatic Conversion: The enzyme then catalyzes the oxidation of the propargylamine (B41283) moiety of (+)-Deprenyl.

-

Covalent Adduct Formation: This enzymatic conversion generates a highly reactive intermediate that forms an irreversible covalent bond with the N-5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B. This covalent modification permanently inactivates the enzyme.

The selectivity of (+)-Deprenyl for MAO-B over MAO-A is attributed to structural differences in the active sites of the two isoenzymes. The active site of MAO-B is characterized by a more hydrophobic and spacious cavity compared to MAO-A, which better accommodates the structure of (+)-Deprenyl, leading to a higher binding affinity and more efficient inactivation.

Quantitative Analysis of MAO-B Inhibition

The selectivity of (+)-Deprenyl is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for MAO-B and MAO-A. A significantly lower value for MAO-B indicates higher potency and selectivity.

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |

| (+)-Deprenyl (Selegiline) | MAO-B | 0.0068 | 0.035 | ~1029 |

| MAO-A | 7.0 | - | ||

| (-)-Deprenyl | MAO-B | - | - | - |

| MAO-A | - | - | ||

| Desmethylselegiline | MAO-B | - | - | - |

| MAO-A | - | - | ||

| Clorgyline (Control) | MAO-A | 0.017 | - | - |

| MAO-B | - | - |

Note: Data compiled from multiple sources.[5][6] Exact values may vary depending on experimental conditions. The enantiomer and metabolite data is less consistently reported in the literature.

Experimental Protocols for Determining MAO-B Inhibition Selectivity

The determination of the inhibitory potency and selectivity of compounds like (+)-Deprenyl is typically performed using in vitro enzyme activity assays. A common and robust method is the fluorometric assay utilizing kynuramine (B1673886) as a substrate.

Principle of the Fluorometric Kynuramine Assay

MAO enzymes catalyze the oxidative deamination of kynuramine to 4-hydroxyquinoline, a fluorescent product.[7][8] The rate of fluorescence increase is directly proportional to the enzyme activity. By measuring this rate in the presence of varying concentrations of an inhibitor, the IC50 value can be determined.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

This compound (test inhibitor)

-

Clorgyline and a known selective MAO-B inhibitor (control inhibitors)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well black microplates

-

Fluorescence microplate reader

Assay Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in assay buffer to achieve a range of desired concentrations. Prepare similar dilutions for control inhibitors.

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in pre-warmed assay buffer.

-

Reaction Setup:

-

To each well of a 96-well plate, add a specific volume of the assay buffer.

-

Add a small volume of the diluted test inhibitor or control inhibitor to the respective wells. Include a vehicle control (DMSO) for uninhibited enzyme activity and a blank control (no enzyme).

-

Add the diluted MAO-A or MAO-B enzyme solution to each well.

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at ~320 nm and emission at ~380 nm for 4-hydroxyquinoline) over time (kinetic read) or after a fixed incubation period (endpoint read) at 37°C.[9]

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves) for each inhibitor concentration.

-

Normalize the rates to the vehicle control to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B.

-

Visualizing Key Processes

Mechanism of Irreversible MAO-B Inhibition

Caption: Irreversible inhibition of MAO-B by (+)-Deprenyl.

Experimental Workflow for Determining MAO-B Selectivity

Caption: Workflow for determining MAO-B inhibitor selectivity.

Downstream Signaling Pathways Affected by MAO-B Inhibition

The selective inhibition of MAO-B by (+)-Deprenyl leads to a cascade of downstream effects, primarily centered around the modulation of dopamine levels and the activation of neuroprotective pathways.

Dopaminergic Neurotransmission

By preventing the degradation of dopamine, (+)-Deprenyl increases the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced dopaminergic signaling, which is the primary mechanism for its symptomatic relief in Parkinson's disease.

Neuroprotective Pathways

Beyond its effects on dopamine levels, (+)-Deprenyl has been shown to induce the expression of several neuroprotective genes. This is thought to contribute to its potential disease-modifying effects.[2][10]

-

Anti-apoptotic Proteins: (+)-Deprenyl can upregulate the expression of anti-apoptotic proteins like Bcl-2, which helps to prevent programmed cell death in neurons.[2][11][12]

-

Neurotrophic Factors: Treatment with (+)-Deprenyl has been associated with increased levels of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[10][11][12] These factors promote neuronal survival, growth, and differentiation.

Interestingly, some studies suggest that MAO-B may act as a repressor of these pro-survival genes, and its inhibition, therefore, leads to their increased expression.[2][11] There is also evidence that MAO-A may play a role in mediating the induction of some of these neuroprotective genes by MAO inhibitors.[11][12]

Signaling Pathway Visualization

Caption: Neuroprotective signaling pathways influenced by MAO-B inhibition.

Conclusion

This compound's high selectivity for MAO-B is a cornerstone of its therapeutic efficacy and its utility as a research tool. This selectivity is rooted in the specific molecular interactions within the enzyme's active site and can be precisely quantified through in vitro assays. The downstream consequences of this selective inhibition extend beyond simple dopamine preservation to the activation of crucial neuroprotective signaling cascades. A thorough understanding of these multifaceted aspects of (+)-Deprenyl's pharmacology is essential for the continued development of novel and improved therapies for neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Early Studies on the Pharmacology of (+)-Deprenyl Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Deprenyl hydrochloride, also known as l-deprenyl and later selegiline, is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B). Its discovery and early pharmacological investigation, primarily led by Joseph Knoll and his colleagues in Hungary during the 1960s and 1970s, marked a significant advancement in neuropharmacology. Initially synthesized as a "psychic energizer," its unique pharmacological profile, particularly its ability to selectively inhibit MAO-B without inducing the infamous "cheese effect" associated with non-selective MAO inhibitors, paved the way for its therapeutic use in Parkinson's disease and depression.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on the foundational early studies that elucidated its mechanism of action, enzyme inhibition kinetics, and metabolic fate.

Core Pharmacology

Mechanism of Action: Selective and Irreversible MAO-B Inhibition

The primary mechanism of action of this compound is the selective and irreversible inhibition of MAO-B.[1][3] Monoamine oxidase is a mitochondrial enzyme existing in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of neurotransmitters. MAO-B preferentially metabolizes phenylethylamine and, importantly, dopamine (B1211576).

The inhibitory action of deprenyl (B1670267) is classified as "suicide inhibition." The molecule itself acts as a substrate for MAO-B. The enzyme-catalyzed oxidation of the propargylamine (B41283) moiety in deprenyl generates a reactive intermediate. This intermediate then forms a covalent adduct with the N-5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.[4] The recovery of MAO-B activity, therefore, requires the synthesis of new enzyme molecules.[5]

The selectivity for MAO-B over MAO-A is a key feature of deprenyl at therapeutic doses.[1] This selectivity is attributed to differences in the recognition sites near the active center of the two enzyme isoforms.[4] Early studies by Knoll and Magyar were pivotal in demonstrating that low concentrations of deprenyl could inhibit the metabolism of MAO-B substrates like benzylamine, while leaving the deamination of MAO-A substrates such as serotonin (B10506) largely unaffected.[1]

Effects on Neurotransmitter Uptake

In addition to MAO-B inhibition, early studies revealed that this compound can also inhibit the uptake of monoamines, including dopamine.[5] This action is thought to contribute to its overall effect of enhancing dopaminergic neurotransmission. However, its potency as a dopamine uptake inhibitor is considered weaker than its MAO-B inhibitory action.

Quantitative Data from Early Pharmacological Studies

The following tables summarize quantitative data from early and foundational studies on this compound. It is important to note that accessing precise quantitative values from the initial publications of the mid-1960s is challenging through publicly available literature. The data presented here is from the earliest available reliable sources to provide a quantitative perspective on the compound's pharmacology.

| Parameter | Species/Tissue | Substrate | Value | Reference |

| Selective MAO-B Inhibition | Rat Brain | Benzylamine | Preferential Inhibition | Knoll, J. & Magyar, K. (1972)[1] |

| Rat Brain | Serotonin | Unaffected at low concentrations | Knoll, J. & Magyar, K. (1972)[1] |

Table 1: Early Data on MAO-B Selectivity of this compound.

| Compound | Tissue | Parameter | Value (µmol/L) | Reference |

| (+)-Deprenyl (dextrorotatory) | Rat Striatum | IC50 | 24.0 | Harsing et al. (1979) |

| (-)-Deprenyl (levorotatory) | Rat Striatum | IC50 | 98.6 | Harsing et al. (1979) |

Table 2: In Vitro Inhibition of Dopamine Uptake by Deprenyl Isomers.

Metabolism

Early research also established the primary metabolic pathway of this compound. It is metabolized in the body to yield active metabolites, namely l-amphetamine and l-methamphetamine. This metabolic conversion is thought to contribute to some of the compound's psychostimulant effects, which were noted in its initial development as a "psychic energizer."[2]

Experimental Protocols

The following are representative protocols for key experiments used in the early pharmacological evaluation of this compound, based on common methodologies of the era.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Radiochemical Method)

Objective: To determine the in vitro potency and selectivity of this compound in inhibiting MAO-A and MAO-B activity.

1. Enzyme Preparation (Rat Brain Mitochondria):

- Adult Wistar rats are euthanized, and the brains are rapidly removed and placed in ice-cold 0.32 M sucrose (B13894) solution.

- The brain tissue is homogenized in a Potter-Elvehjem homogenizer with a Teflon pestle.

- The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO. The final mitochondrial pellet is resuspended in a known volume of phosphate (B84403) buffer.

2. Assay Procedure:

- The reaction mixture contains:

- Phosphate buffer (e.g., 0.1 M, pH 7.4).

- Mitochondrial enzyme preparation.

- Varying concentrations of this compound or vehicle control.

- The mixture is pre-incubated for a set time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

- The enzymatic reaction is initiated by adding a radiolabeled substrate:

- For MAO-A activity: [14C]-Serotonin.

- For MAO-B activity: [14C]-Phenylethylamine or [14C]-Benzylamine.

- The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 37°C and is then terminated by adding acid (e.g., 2M HCl).

- The deaminated, radiolabeled metabolites are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

- The radioactivity in the organic phase is quantified using liquid scintillation counting.

3. Data Analysis:

- The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

- IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Dopamine Uptake Assay (Synaptosomal Preparation)

Objective: To measure the inhibitory effect of this compound on the uptake of dopamine into rat striatal synaptosomes.

1. Synaptosome Preparation:

- The striata from adult Wistar rats are dissected and homogenized in ice-cold buffered sucrose solution.

- The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

- The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction. This pellet is resuspended in a suitable buffer.

2. Uptake Assay:

- The synaptosomal suspension is pre-incubated at 37°C with varying concentrations of this compound or vehicle.

- [3H]-Dopamine is added to initiate the uptake process. A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake.

- After a short incubation period (e.g., 5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-Dopamine.

- The radioactivity retained on the filters, representing the dopamine taken up by the synaptosomes, is measured by liquid scintillation counting.

3. Data Analysis:

- Specific uptake is calculated by subtracting the non-specific uptake (at 0-4°C) from the total uptake (at 37°C).

- The percentage of inhibition of specific dopamine uptake is calculated for each concentration of this compound.

- IC50 values are determined from the resulting concentration-response curve.

Visualizations: Pathways and Workflows

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. Phenylisopropylmethylpropinylamine (E-250), a new spectrum psychic energizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some puzzling pharmacological effects of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

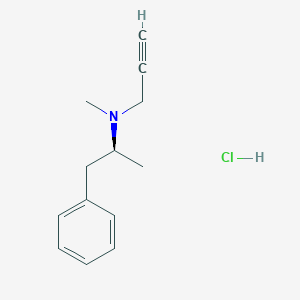

(+)-Deprenyl hydrochloride molecular structure and formula

An In-depth Technical Guide to (+)-Deprenyl Hydrochloride: Molecular Structure, Properties, and Analysis

Introduction

This compound, also known as D-deprenyl hydrochloride, is the dextrorotatory enantiomer of deprenyl.[1] It is a substituted phenethylamine (B48288) and amphetamine derivative.[2] While its levorotatory counterpart, (R)-(-)-Deprenyl (Selegiline), is a well-established selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease and depression, the dextrorotatory isomer has been found to be more toxic and a more potent psychostimulant in preclinical studies.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for this compound, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula

The chemical structure of this compound is characterized by a phenylpropan-2-amine backbone with a methyl group and a prop-2-ynyl group attached to the nitrogen atom. The hydrochloride salt form is common for pharmaceutical use.[2]

Molecular Formula: C₁₃H₁₈ClN[3][4][5]

IUPAC Name: (2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride[3]

Synonyms: (+)-Deprenil hydrochloride, (+)-Deprenyl HCl, S-Deprenyl hydrochloride[3]